molecular formula C7H5Cl2NO3S B2670165 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride CAS No. 1490401-48-3

3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride

Cat. No. B2670165
CAS RN: 1490401-48-3
M. Wt: 254.08
InChI Key: LQDDPADWQVQFBB-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1490401-48-3 . It has a molecular weight of 254.09 and is typically in powder form . The IUPAC name for this compound is 3-(aminocarbonyl)-5-chlorobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Cl2NO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 254.09 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, particularly in the formation of sulfones and sulfonyl chlorides, crucial intermediates in pharmaceuticals and materials science. Its utility is exemplified in Friedel-Crafts sulfonylation reactions, where it contributes to the synthesis of diaryl sulfones with high yields under ambient conditions. This process is facilitated by the use of ionic liquids as unconventional reaction media, enhancing reactivity and selectivity (S. Nara, J. Harjani, M. Salunkhe, 2001). Furthermore, derivatives of this compound have been applied in the hydrolysis of cellulose, showcasing its potential in biomass conversion and the sustainable production of biofuels (Lei Hu et al., 2016).

Solid-Phase Synthesis of Heterocycles

In the realm of heterocyclic chemistry, this compound is instrumental in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, compounds known for their antibacterial properties. This methodology employs polymer-supported sulfonyl chloride, showcasing the reagent's role in facilitating the attachment of 1,2-diols to solid supports, followed by cyclo-elimination processes (P. Holte, L. Thijs, B. Zwanenburg, 1998).

Catalytic Applications in Green Chemistry

The chloro- and sulfonyl groups in this compound contribute to its efficacy as a catalyst or co-catalyst in various green chemistry applications. This includes the decarboxylative radical sulfonylation of aliphatic carboxylic acids with organosulfinates, a process that proceeds under visible light and ambient conditions, expanding the toolbox for synthesizing sulfones with broad substrate scope and functional group compatibility (Jiayan He et al., 2020).

Synthesis of Conductive Polymers

In the field of materials science, this compound is used to synthesize carbazole-bearing pendant and backbone sulfones, highlighting its role in the development of conductive polymers. These materials exhibit unique dielectric and conductivity characteristics, underscoring the potential of this compound in creating advanced electronic and photonic devices (P. Mitra, M. Biswas, 1992).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride can be found online . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

3-carbamoyl-5-chlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDDPADWQVQFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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